molecular formula C12H13BrN2O2 B2560968 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide CAS No. 1385416-31-8

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide

Cat. No.: B2560968
CAS No.: 1385416-31-8
M. Wt: 297.152
InChI Key: MEDRHLSMNRGBEI-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is a synthetic small molecule of interest in medicinal chemistry and anticancer research. Compounds featuring bromo and methoxy substitutions on a phenyl ring system are frequently investigated for their potential as antimitotic agents that target tubulin polymerization. Research on analogous structures has shown that the bromo-methoxy phenyl moiety can be a key pharmacophore for inhibiting microtubule assembly, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in human tumor cell lines . The incorporation of a cyanomethyl group on the amide nitrogen may influence the compound's electronic properties and binding affinity, making it a valuable probe for studying structure-activity relationships. This product is intended for non-clinical research applications, such as investigating new pathways in cell biology and developing novel therapeutic agents. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-17-11-4-3-10(13)8-9(11)2-5-12(16)15-7-6-14/h3-4,8H,2,5,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDRHLSMNRGBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide typically involves multiple steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 5-position.

    Cyanomethylation: The brominated intermediate is then subjected to cyanomethylation, where a cyanomethyl group is introduced.

    Amidation: Finally, the cyanomethylated intermediate undergoes amidation to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(5-Bromo-2-hydroxyphenyl)-N-(cyanomethyl)propanamide.

    Reduction: 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamine.

    Substitution: 3-(5-Substituted-2-methoxyphenyl)-N-(cyanomethyl)propanamide.

Scientific Research Applications

Medicinal Chemistry

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structural features allow for potential therapeutic applications, particularly in developing drugs targeting various biological pathways.

Case Study:
In a study exploring antidepressant properties, related compounds were synthesized and evaluated for their neuroprotective effects on PC12 cells, a model for neurotoxicity. The results indicated that modifications similar to those in this compound could enhance neuroprotective activity, suggesting its potential in treating depression and related disorders .

Organic Synthesis

The compound acts as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.

Reactions Overview:

  • Oxidation: Converts methoxy groups to hydroxyl groups.
  • Reduction: Transforms amide groups into amines.
  • Substitution: Allows for the introduction of different functional groups at the bromine site.

Material Science

In material science, this compound can be utilized in developing new materials with specific properties. Its chemical structure may contribute to creating polymers or coatings with enhanced performance characteristics.

Data Tables

Application Area Details
Medicinal ChemistryBuilding block for pharmaceutical compounds; potential antidepressant effects
Organic SynthesisIntermediate for complex organic molecules; versatile chemical reactivity
Material ScienceDevelopment of new materials; potential use in polymers and coatings

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The cyanomethyl group may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Propanamide Derivatives

Compound Name Substituents on Phenyl Ring Amide Nitrogen Substituent Key Features Reference
3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide 5-Bromo, 2-methoxy Cyanomethyl High polarity, potential CNS activity
3-[5-(4-Bromophenyl)-2-furyl]-N-(3-chloro-2-methylphenyl)propanamide 4-Bromo (on furyl), 3-chloro-2-methyl 3-Chloro-2-methylphenyl Bulky substituents, furan ring
3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide None (propanamide brominated) 3,5-di-tert-butylphenyl Steric hindrance, thermal stability
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalenyl 3-Chlorophenethyl Extended aromatic system

Key Observations :

  • The 5-bromo-2-methoxyphenyl group combines electron-withdrawing (Br) and electron-donating (OCH₃) effects, which may influence binding to biological targets, as seen in brominated antiproliferative agents .
  • Compounds with extended aromatic systems (e.g., naphthalenyl in ) exhibit higher lipophilicity, which could enhance membrane permeability but reduce solubility.

Physicochemical Properties

  • Polarity: The cyanomethyl group increases dipole moments compared to tert-butyl or chlorophenyl substituents .
  • Spectroscopic Characterization : Proton NMR and HRMS (as in ) are critical for verifying structure, with the bromine atom causing distinct splitting patterns in NMR.
  • Thermal Stability : Steric hindrance in tert-butyl-substituted analogues improves thermal stability, whereas the target compound’s methoxy group may lower melting points.

Biological Activity

3-(5-Bromo-2-methoxyphenyl)-N-(cyanomethyl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromo-substituted phenyl ring, a methoxy group, and a cyanomethyl moiety. These functional groups contribute to its biological activity by influencing interactions with various biological targets.

The mechanism of action for this compound is primarily associated with its ability to interact with specific enzymes and receptors in biological systems. The presence of bromine enhances the lipophilicity and electronic properties of the compound, facilitating its binding to target proteins. The cyanomethyl group may act as a nucleophile, participating in reactions with electrophilic centers in biological molecules.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study demonstrated that analogs of this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating signaling pathways associated with cell survival .

Antimicrobial Properties

In addition to antitumor effects, the compound may possess antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, although further investigation is needed to elucidate the specific mechanisms involved .

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective effects of compounds with similar structures. For instance, certain derivatives have been shown to upregulate neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which are crucial for neuronal survival and function . This raises the possibility that this compound could have applications in neurodegenerative diseases.

Case Studies and Research Findings

  • Antitumor Efficacy : In vitro studies have demonstrated that derivatives of this compound significantly reduce cell viability in breast cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating effective cytotoxicity at relatively low concentrations.
  • Neuroprotective Mechanism : A comparative study on related compounds showed that they could increase neuronal survival rates by up to 50% in models of oxidative stress, suggesting that the compound may offer similar protective benefits .
  • Antimicrobial Activity : A screening assay revealed that the compound exhibited bactericidal effects against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of E. coli and S. aureus
NeuroprotectiveUpregulates BDNF; increases neuronal survival

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